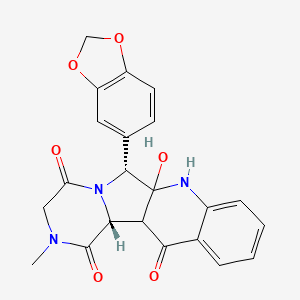
Tadalafil Hydroxypiperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tadalafil Hydroxypiperidone: is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is primarily used to treat erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension . This compound is an impurity reference material used in various research and analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tadalafil Hydroxypiperidone involves multiple steps, starting from the basic structure of tadalafilSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: : Tadalafil Hydroxypiperidone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction’s outcome .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
Chemistry: : In chemistry, Tadalafil Hydroxypiperidone is used as a reference material for analytical methods, including chromatography and mass spectrometry. It helps in the identification and quantification of impurities in tadalafil formulations .
Biology: : In biological research, this compound is used to study the metabolic pathways and degradation products of tadalafil. It aids in understanding the pharmacokinetics and pharmacodynamics of tadalafil and its derivatives .
Medicine: : In medicine, this compound is investigated for its potential therapeutic effects and safety profile. It helps in the development of new formulations and drug delivery systems .
Industry: : In the pharmaceutical industry, this compound is crucial for quality control and regulatory compliance. It ensures that tadalafil products meet the required standards for purity and efficacy .
Mechanism of Action
Tadalafil Hydroxypiperidone exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), similar to tadalafil. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow to specific tissues . The molecular targets include the PDE5 enzyme and the cGMP pathway .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include sildenafil (Viagra), vardenafil (Levitra), and avanafil (Stendra). These compounds also inhibit PDE5 and are used to treat erectile dysfunction .
Uniqueness: : Tadalafil Hydroxypiperidone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors . This uniqueness makes it valuable for research and analytical purposes.
Properties
Molecular Formula |
C22H19N3O6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(11R,17R)-17-(1,3-benzodioxol-5-yl)-1-hydroxy-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7-triene-9,12,15-trione |
InChI |
InChI=1S/C22H19N3O6/c1-24-9-16(26)25-18(21(24)28)17-19(27)12-4-2-3-5-13(12)23-22(17,29)20(25)11-6-7-14-15(8-11)31-10-30-14/h2-8,17-18,20,23,29H,9-10H2,1H3/t17?,18-,20-,22?/m1/s1 |
InChI Key |
LKWAXSOKGBBZRU-UZGQDQSDSA-N |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)C3C(=O)C4=CC=CC=C4NC3([C@H]2C5=CC6=C(C=C5)OCO6)O |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)C3C(=O)C4=CC=CC=C4NC3(C2C5=CC6=C(C=C5)OCO6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


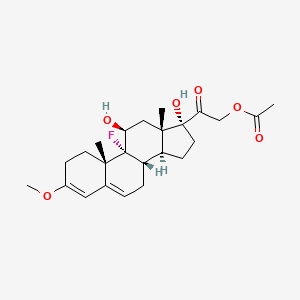

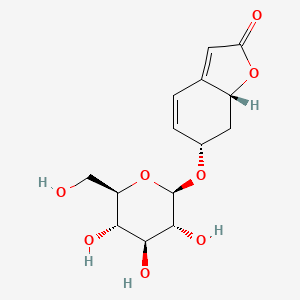

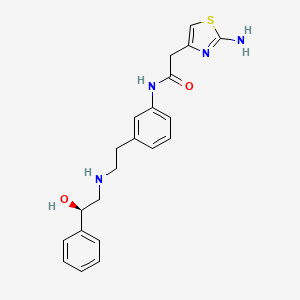

![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)
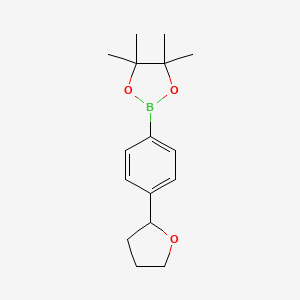

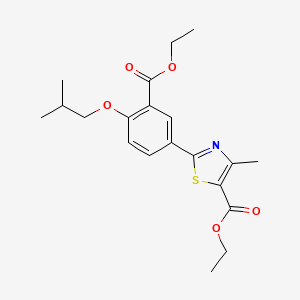


![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
